3-(Morpholinoamino)propanenitrile
Description
Chemical Name: 3-[(3-Morpholinopropyl)amino]propanenitrile CAS Registry Number: 102440-39-1 Molecular Formula: C₁₀H₁₉N₃O Molecular Weight: 197.28 g/mol Physical Properties:
- Density: 1.015 g/cm³
- Boiling Point: 180 °C
- Refractive Index: 1.478
- Storage: Requires storage under inert gas (nitrogen/argon) at 2–8 °C . Structural Features: The compound consists of a propanenitrile backbone substituted with a morpholinopropylamino group. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, imparts polarity and hydrogen-bonding capacity. The nitrile group provides reactivity for further functionalization .
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-(morpholin-4-ylamino)propanenitrile |
InChI |
InChI=1S/C7H13N3O/c8-2-1-3-9-10-4-6-11-7-5-10/h9H,1,3-7H2 |
InChI Key |
LFZBEKWPOBNFAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Morpholinoamino)propanenitrile can be synthesized through a two-step process involving a Mannich reaction followed by a Michael addition reaction. The Mannich reaction involves the condensation of formaldehyde, morpholine, and a nitrile compound under mild conditions. The resulting intermediate undergoes a Michael addition with an appropriate nucleophile to form the final product .
Industrial Production Methods
Industrial production of 3-(Morpholinoamino)propanenitrile typically involves the use of readily available reactants and optimized reaction conditions to ensure high yields. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinoamino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and DIBAL are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles like sodium cyanide (NaCN) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Oxides and other oxidized derivatives.
Reduction: Primary amines and aldehydes.
Substitution: Various substituted nitriles and other derivatives.
Scientific Research Applications
3-(Morpholinoamino)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with enzymes and other biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Morpholinoamino)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, in reduction reactions, the nitrile group undergoes nucleophilic attack by hydride ions, leading to the formation of imine intermediates, which are further reduced to primary amines . The compound’s effects in biological systems may involve binding to enzymes and altering their activity .
Comparison with Similar Compounds
Structural Variations and Key Properties
The table below compares 3-(Morpholinoamino)propanenitrile with selected propanenitrile derivatives, highlighting substituent effects on physical properties and applications:
Notes:
- Morpholinoamino derivatives exhibit enhanced solubility in polar solvents due to the morpholine ring’s polarity, compared to alkyl- or aryl-substituted analogs.
- Aryl-substituted analogs (e.g., phenyl, 3-methoxyphenyl) show stronger π-π interactions, influencing their crystallinity and thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
